molecular formula C14H12O2 B051257 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 118350-17-7

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B051257
M. Wt: 212.24 g/mol
InChI Key: MMXLQHMKFDEKHM-UHFFFAOYSA-N
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Description

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential applications in various fields such as perfumery, food flavoring, and chemical synthesis. Its structure, consisting of a biphenyl moiety with a methoxy group and an aldehyde functional group, allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds like 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde often involves catalytic methods or multi-component reactions, allowing for efficient production from readily available starting materials. One example includes the use of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in a multi-component reaction catalyzed by a base such as K2CO3, which is known for its cost-effectiveness and environmental friendliness (Laroum et al., 2019).

Scientific Research Applications

Summary of the Application

“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” is used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications . The specific compounds synthesized for this purpose are 5,5′′-bis (4′-methoxy- [1,1’-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′- ( [2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1’-biphenyl]-4-carbonitrile)) (BP3T-CN) .

Methods of Application or Experimental Procedures

The compounds were synthesized and then crystallized in different forms for testing . Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .

Results or Outcomes

The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .

2. Downregulation of VEGF Protein Secretion and Telomerase-Related Gene Expressions

Summary of the Application

“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” is used as an intermediate in the preparation of biphenyl derivatives, which are potential downregulators of Vascular Endothelial Growth Factor (VEGF) protein secretion and telomerase-related gene expressions .

3. Reversible MAGL Inhibitors for Cancer Treatment

Summary of the Application

“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” acts as a reagent in the research studies involving the use of aryliden-methyloxazolones as reversible Monoacylglycerol Lipase (MAGL) inhibitors for cancer treatment .

4. Fluorescence Characteristics of Derivatization Reaction for Aryl Halides with Phenylboronic Acid

Summary of the Application

“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” has been used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid .

5. Mass Spectrometry Standard

Summary of the Application

“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” is used as a standard reagent in mass spectrometry . It is used to calibrate the instrument and to verify the accuracy of the mass spectrometer .

Methods of Application or Experimental Procedures

The compound is typically introduced into the mass spectrometer, and the resulting spectrum is compared to a known standard .

Results or Outcomes

The use of “4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” as a standard helps ensure the accuracy and reliability of mass spectrometry measurements .

6. Synthesis of Aryliden-Methyloxazolones

Summary of the Application

“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” acts as a reagent in the research studies involving the use of aryliden-methyloxazolones as reversible Monoacylglycerol Lipase (MAGL) inhibitors for cancer treatment .

properties

IUPAC Name

3-(4-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXLQHMKFDEKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362647
Record name 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

CAS RN

118350-17-7
Record name 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AA Vereshchagin, JV Novoselova, AY Kalnin… - Molbank, 2021 - mdpi.com
Multipodal salicylaldehydes have attracted much scientific interest as scaffolds for the construction of multinuclear complexes, as well as metal and covalent organic frameworks. Herein, …
Number of citations: 4 www.mdpi.com
M Ceylan, E Fındık, H Secen - Helvetica Chimica Acta, 2008 - Wiley Online Library
Acid‐catalyzed rearrangement of 6‐phenylbicyclo[3.2.0]heptan‐6‐ol gave 1,1′‐biphenyl and 1,1′‐biphenyl‐carbaldehydes in small amounts as well as the expected rearrangement …
Number of citations: 5 onlinelibrary.wiley.com
A El Shatshat - 2019 - uwspace.uwaterloo.ca
Alzheimer’s disease (AD) is a progressive, neurodegenerative disorder, with characteristic symptoms including memory loss and cognitive decline. AD is characterized by the formation …
Number of citations: 2 uwspace.uwaterloo.ca
R Meleddu, A Corona, S Distinto, F Cottiglia… - Molecules, 2021 - mdpi.com
Current therapeutic protocols for the treatment of HIV infection consist of the combination of diverse anti-retroviral drugs in order to reduce the selection of resistant mutants and to allow …
Number of citations: 4 www.mdpi.com
J Ivanova, M Abdoli, A Nocentini… - Journal of Enzyme …, 2023 - Taylor & Francis
A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with …
Number of citations: 11 www.tandfonline.com
C Granchi, F Rizzolio, V Bordoni, I Caligiuri… - Journal of Enzyme …, 2016 - Taylor & Francis
This study reports on a preliminary structure–activity relationship exploration of 4-aryliden-2-methyloxazol-5(4H)-one-based compounds as MAGL/FAAH inhibitors. Our results highlight …
Number of citations: 24 www.tandfonline.com
J Ivanova, M Abdoli, A Nocentini… - Journal of Enzyme …, 2023 - Taylor & Francis
A series of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides with various substituents in 5, 6 or 7 positions was obtained from corresponding 2’-hydroxyacetophenones in their reaction with …
Number of citations: 6 www.tandfonline.com
Z Peng, K Huang, Y Tao, X Li, L Zhang, P Lu… - Materials Chemistry …, 2017 - pubs.rsc.org
Three green-emitting compounds 1–3 based on 2-aryl-3-cyanobenzofuran fluorophore tethered with aggregation-induced emission active (AIE-active) tetraphenylethene (TPE) were …
Number of citations: 27 pubs.rsc.org
Y Fang, SY Wang, SJ Ji - Tetrahedron, 2015 - Elsevier
A series of air-stable aminocarbene-like palladium(II) complexes were easily prepared by the reaction of bis-aromaticisocyanide-dichloropalladium(II) with N-arylbenzamidines. 0.1 mol …
Number of citations: 6 www.sciencedirect.com
S Cheng, Q Wang, X Chen, J Chen, B Wang… - Bioorganic & Medicinal …, 2022 - Elsevier
Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is an important virulence factor that blocks the host immune response and facilitates M. tuberculosis growth in host …
Number of citations: 2 www.sciencedirect.com

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